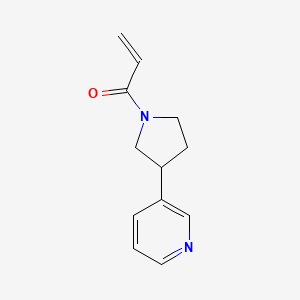
1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of pyrrolidines. It is a derivative of pyridine and is also known as 3-(1-pyrrolidinyl)pyridine. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of 1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell division. Additionally, this compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are involved in the regulation of programmed cell death. Additionally, this compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one in lab experiments is its high potency and selectivity. This compound exhibits a high degree of selectivity towards cancer cells, making it an ideal candidate for anticancer drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one. One potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the potential applications of this compound in material science, such as the development of new polymers and catalysts, should also be explored.
Synthesis Methods
The synthesis of 1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-pyridinecarboxaldehyde with pyrrolidine in the presence of a base, followed by the addition of acetylacetone. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer and antitumor properties by inhibiting the growth of cancer cells. Additionally, this compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
1-(3-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)14-7-5-11(9-14)10-4-3-6-13-8-10/h2-4,6,8,11H,1,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAGQGWJZPEDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

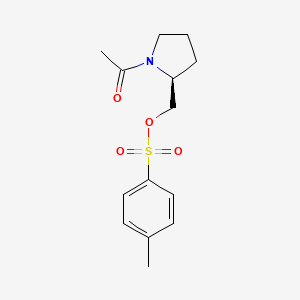
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)


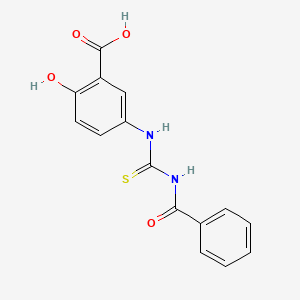
methanone](/img/structure/B2825196.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2825199.png)
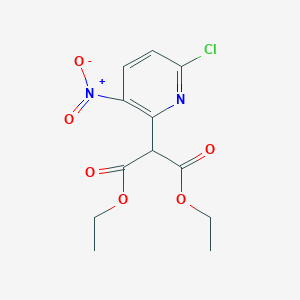
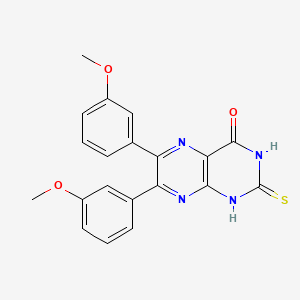
![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)
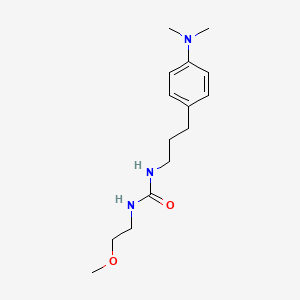
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2825205.png)
